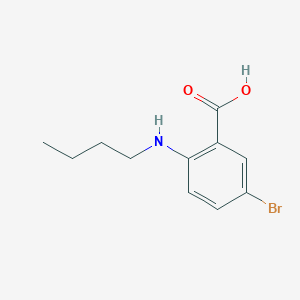

5-Bromo-2-(butylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(butylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a butylamino group at the 2nd position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(butylamino)benzoic acid typically involves the bromination of 2-(butylamino)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(butylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amino derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

- Reactivity Studies : It undergoes various reactions, including nucleophilic substitutions, oxidation, and reduction, which are crucial for understanding reaction mechanisms and developing new synthetic routes.

Biology

- Enzyme Inhibition : Research indicates that 5-Bromo-2-(butylamino)benzoic acid may affect biological systems by inhibiting specific enzymes. This property is under investigation for potential therapeutic applications.

- Receptor Binding Studies : The compound's structural features allow it to interact with biological receptors, making it a candidate for studies related to drug design and pharmacology.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Its effects on cellular pathways are being explored to evaluate its potential as a drug candidate .

Industry

- Specialty Chemicals Development : The compound is utilized in developing specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when tested on human cell lines, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized derivatives of this compound through various substitution reactions. These derivatives exhibited enhanced biological activities, paving the way for further pharmacological studies.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(butylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group may facilitate binding to active sites, while the bromine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of a butylamino group.

5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a butylamino group.

5-Bromo-2-hydroxybenzoic acid: Features a hydroxyl group instead of a butylamino group.

Uniqueness

5-Bromo-2-(butylamino)benzoic acid is unique due to the presence of the butylamino group, which can significantly alter its chemical properties and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

5-Bromo-2-(butylamino)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula : C₁₈H₁₈BrNO₄

- Molecular Weight : 396.25 g/mol

- CAS Number : 70697133

The compound features a bromine atom and a butylamino group attached to a benzoic acid moiety, which influences its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .

- Anticancer Activity : Preliminary studies suggest that derivatives of brominated benzoic acids can exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .

- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, influencing metabolic pathways relevant to diseases like diabetes and cancer. For instance, docking studies have suggested favorable interactions with protein tyrosine phosphatase 1B (PTP1B), a target for Type 2 Diabetes Mellitus management .

Antioxidant Activity

Research indicates that brominated compounds often possess antioxidant capabilities. For instance, studies have shown that certain bromophenols exhibit DPPH radical scavenging activity with varying IC50 values. While specific data for this compound is limited, its structural similarity to known antioxidants suggests potential efficacy in this area .

Anticancer Activity

A study evaluating the cytotoxicity of brominated benzoic acids found that several derivatives exhibited significant activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.32 to 14.6 μM, demonstrating their potential as anticancer agents . Although specific data for this compound is not detailed in the literature, it is reasonable to hypothesize similar activity based on structural analogs.

Enzyme Interaction Studies

Recent studies utilizing docking simulations have identified this compound as a promising candidate for inhibiting PTP1B, which plays a crucial role in glucose metabolism. The binding affinity and interaction energy suggest that this compound may effectively modulate PTP1B activity, thus offering therapeutic potential for managing Type 2 Diabetes Mellitus .

Case Study: Antitumor Potential

In one research study involving various brominated compounds, it was observed that certain derivatives inhibited tumor growth in vivo models. The extracts rich in these compounds showed significant cytotoxicity against diverse cancer cell lines and improved immune responses in animal models . This supports the hypothesis that this compound may share similar properties.

Research Findings on Structural Activity Relationships (SAR)

Studies focusing on SAR have indicated that the position and number of bromine substituents significantly affect the biological activity of benzoic acid derivatives. Compounds with multiple hydroxyl groups or specific halogen placements tend to demonstrate enhanced antioxidant and anticancer activities . This information can guide future synthesis and optimization efforts for this compound.

Properties

CAS No. |

100129-13-3 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

5-bromo-2-(butylamino)benzoic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-2-3-6-13-10-5-4-8(12)7-9(10)11(14)15/h4-5,7,13H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

FMNRKAUYIWDPLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.